An In-depth Technical Guide to Thalidomide-O-amido-C4-NH2 Hydrochloride for Drug Development Professionals
An In-depth Technical Guide to Thalidomide-O-amido-C4-NH2 Hydrochloride for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C4-NH2 hydrochloride is a crucial molecular tool in the rapidly advancing field of targeted protein degradation. It is a synthesized E3 ligase ligand-linker conjugate, specifically designed for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule incorporates the well-characterized thalidomide moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a C4-amine linker. The terminal amine group on the linker provides a versatile chemical handle for conjugation to a "warhead" — a ligand that binds to a specific protein of interest (POI). The resulting PROTAC is a heterobifunctional molecule that hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[3][4] The hydrochloride salt form of this linker is often utilized to enhance its solubility and stability, making it more amenable for experimental applications.[1]
This technical guide provides a comprehensive overview of Thalidomide-O-amido-C4-NH2 hydrochloride, its mechanism of action within a PROTAC, and detailed experimental protocols for its application in targeted protein degradation studies.
Physicochemical Properties
A summary of the key physicochemical properties of Thalidomide-O-amido-C4-NH2 hydrochloride is presented in the table below.
| Property | Value |
| Chemical Name | N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride |
| Synonyms | Thalidomide-linker 3, -oxyacetamide-alkylC4-amine |
| Molecular Formula | C₁₉H₂₃ClN₄O₆ |
| Molecular Weight | 438.87 g/mol |
| CAS Number | 2245697-86-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: The PROTAC Approach
Thalidomide-O-amido-C4-NH2 hydrochloride functions as a critical component of a PROTAC. The fundamental mechanism of action for a PROTAC synthesized using this linker involves the formation of a ternary complex between the target protein, the PROTAC itself, and the E3 ubiquitin ligase.
The thalidomide portion of the molecule binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[5] This complex is comprised of Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), and RING-box protein 1 (RBX1). The other end of the PROTAC, the "warhead," simultaneously binds to the target protein of interest. This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the target protein.
This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Signaling Pathway of PROTAC-mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data
| Compound | Assay Type | Value |
| Thalidomide | TR-FRET | IC50: 22.4 nM |
| Lenalidomide | TR-FRET | IC50: 8.9 nM |
| Pomalidomide | TR-FRET | IC50: 6.4 nM |
| Cy5-conjugated thalidomide (with C4 linker) | Fluorescence Polarization | Kd: 121.6 nM |
Note: The addition of linkers and different assay conditions can influence the measured binding affinity.
Experimental Protocols
Synthesis of a PROTAC using Thalidomide-O-amido-C4-NH2 Hydrochloride
The terminal primary amine of Thalidomide-O-amido-C4-NH2 hydrochloride allows for straightforward conjugation to a "warhead" ligand containing a carboxylic acid functional group via amide bond formation.
Materials:
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Thalidomide-O-amido-C4-NH2 hydrochloride
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"Warhead" ligand with a carboxylic acid group
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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Anhydrous DMF (Dimethylformamide)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography or preparative HPLC system
Procedure:
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In a clean, dry reaction vial, dissolve the carboxylic acid-containing "warhead" (1.0 equivalent) and Thalidomide-O-amido-C4-NH2 hydrochloride (1.1 equivalents) in anhydrous DMF.
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Add DIPEA (3.0 equivalents) to the reaction mixture to neutralize the hydrochloride salt and act as a base.
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In a separate vial, dissolve HATU (1.2 equivalents) in anhydrous DMF.
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Add the HATU solution dropwise to the reaction mixture.
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Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
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Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final PROTAC.
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Characterize the final product by ¹H NMR and mass spectrometry to confirm its identity and purity.
Experimental Workflow for PROTAC Synthesis
Caption: General workflow for PROTAC synthesis.
Western Blot Protocol for Assessing PROTAC-Induced Protein Degradation
This protocol provides a method to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
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Cell line expressing the target protein of interest
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Appropriate cell culture medium and supplements
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PROTAC stock solution in DMSO
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Phosphate-buffered saline (PBS)
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membranes and transfer apparatus
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody specific to the target protein
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Primary antibody for a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
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Imaging system for chemiluminescence detection
Procedure:
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Cell Culture and Treatment:
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Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
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Prepare serial dilutions of the PROTAC in fresh culture medium. Include a vehicle control (DMSO).
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Treat the cells with the desired concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
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-
Cell Lysis and Protein Quantification:
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After treatment, wash the cells with ice-cold PBS.
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Lyse the cells by adding ice-cold RIPA buffer.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing periodically.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Transfer the supernatant (protein lysate) to a new tube.
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Determine the protein concentration of each lysate using a BCA assay.
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-
SDS-PAGE and Western Blotting:
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Normalize the protein concentration of all samples with lysis buffer.
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Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
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Perform electrophoresis to separate the proteins by size.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
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Strip the membrane and re-probe with the loading control antibody, or use a multiplex imaging system.
-
-
Data Analysis:
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Quantify the band intensities using densitometry software.
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Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
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Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis.
Conclusion
Thalidomide-O-amido-C4-NH2 hydrochloride is a valuable and versatile chemical tool for the synthesis of PROTACs. Its thalidomide-based Cereblon ligand provides a robust mechanism for hijacking the CRL4-CRBN E3 ubiquitin ligase complex, while the C4-amine linker offers a convenient point of attachment for target-binding ligands. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers and drug development professionals to effectively utilize this molecule in the pursuit of novel therapeutics based on targeted protein degradation. While specific quantitative binding data for this particular linker conjugate is not widely published, the provided context and protocols offer a strong starting point for its application and characterization in any targeted protein degradation project.
